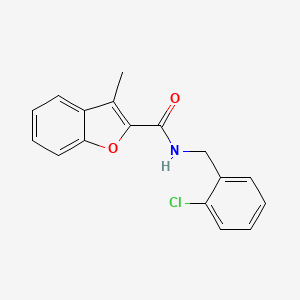

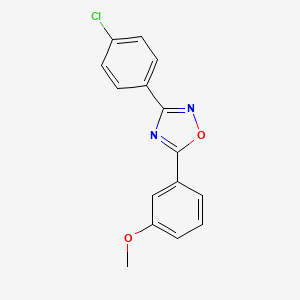

2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide often involves the use of primary compounds such as 3-fluoro-4-cyanophenol and various substituted phenyl acetamides. One study discusses the synthesis of novel compounds using 3-fluoro-4-cyanophenol, which is closely related to the synthesis of 2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide (Yang Man-li, 2008).

Molecular Structure Analysis

The analysis of molecular structures in this context often involves techniques such as IR, 1H NMR, and X-ray diffraction analysis. These methods help in identifying and characterizing the structural features of synthesized compounds. For instance, the crystal structure of similar acetamide compounds has been elucidated, showing specific configurations and hydrogen bonding patterns that contribute to their stability and properties (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide, like its related compounds, participates in a variety of chemical reactions, leading to the formation of new derivatives with potential biological and pharmacological activities. The modification of acetamide groups, for example, has been explored to enhance the anticancer effects of certain compounds, indicating the versatility of acetamide derivatives in chemical synthesis (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline forms, are crucial for their application in various fields. Crystalline forms of related compounds have been studied for their absorption characteristics, which are important for pharmaceutical applications (Peter Norman, 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are essential aspects of research on acetamide derivatives. Studies have shown that modifications to the acetamide group can significantly affect the biological activity and selectivity of these compounds, highlighting the importance of chemical properties in their development and application (A. Vavasori et al., 2023).

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Synthesis

- Green Synthesis Applications : A study by Zhang Qun-feng (2008) highlights the use of catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, a crucial intermediate for azo disperse dyes. This method offers a more environmentally friendly alternative to traditional reduction processes.

Medicinal Chemistry

- Antidiabetic Activity : Saxena et al. (2009) investigated 2-(4-methoxyphenyl) ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. The compounds showed potential as antidiabetic agents, correlating well with docking studies (Saxena et al., 2009).

Radiopharmaceutical Applications

- Radioligand Development : Ming-Rong Zhang et al. (2003) synthesized radioligands N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its counterpart for imaging peripheral benzodiazepine receptors in the brain. These compounds are significant for positron emission tomography (PET) imaging (Ming-Rong Zhang et al., 2003).

Agricultural Chemistry

- Potential Pesticides : Research by E. Olszewska et al. (2008) on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, characterized these compounds as potential pesticides. Their structural analysis was done using X-ray powder diffraction, indicating their application in agricultural chemistry (E. Olszewska et al., 2008).

Antiviral Research

- COVID-19 Research : A study by Francisco Wagner Q. Almeida-Neto et al. (2020) evaluated 4′-acetamidechalcones, including compounds structurally similar to 2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide, for their potential interactions with SARS-CoV-2 targets. This research is particularly relevant in the context of the COVID-19 pandemic, suggesting these compounds could inhibit viral interaction with host cells (Francisco Wagner Q. Almeida-Neto et al., 2020).

Metal-based Therapeutics

- Zinc Complexes for Medical Applications : K. Sultana et al. (2016) explored Zn(II) complexes derived from aryl acetamides as enzyme inhibitors and potential anticancer and antileishmanial agents. This research underlines the role of such compounds in developing metal-based therapeutic agents (K. Sultana et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOSYLPESIAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(3-methoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)

![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)